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Compound of Interest

Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964 Get Quote

A deep dive into the binding affinities and molecular interactions of Pyrazine-2-
carbohydrazide derivatives with key therapeutic targets, providing valuable insights for

researchers and drug development professionals.

This guide offers a comparative analysis of in-silico docking studies conducted on a series of

Pyrazine-2-carbohydrazide derivatives. These compounds have garnered significant interest

in medicinal chemistry due to their diverse biological activities, including potential anti-HIV and

anti-tubercular properties. This report summarizes quantitative docking data, details the

experimental methodologies employed, and visualizes the relevant biological pathways and

experimental workflows to facilitate a comprehensive understanding of their therapeutic

potential.

Quantitative Docking Data Summary
The following table summarizes the docking scores of various N-(4-oxo-2-substituted-

thiazolidin-3-yl) pyrazine-2-carbohydrazide derivatives against different crystal structures of

HIV-1 Reverse Transcriptase (RT), a crucial enzyme in the HIV replication cycle. The docking

scores, representing the binding affinity, were obtained using V. Life MDS software with a

genetic algorithm. Lower docking scores indicate a higher binding affinity.
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Derivative (Molecule ID) Target Protein (PDB ID) Docking Score (kcal/mol)

Molecule 13 HIV-1 RT (1ZD1) -40.55

HIV-1 RT (1RT2) -35.12

HIV-1 RT (1FKP) -38.78

HIV-1 RT (1FK9) -42.19

Molecule 14 HIV-1 RT (1ZD1) -39.87

HIV-1 RT (1RT2) -34.98

HIV-1 RT (1FKP) -38.11

HIV-1 RT (1FK9) -41.56

Other Derivatives HIV-1 RT (Various) Ranged from -30 to -42

Data extracted from a comparative docking study on twenty-three derivatives of N-(4-oxo-2

substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide. Molecules 13 and 14 were highlighted

for their potential dual anti-tubercular and anti-HIV activity.[1][2][3]

Another study focused on Pyrazine-2-carboxylic acid derivatives targeting the enoyl-acyl carrier

protein (ACP) reductase (InhA) of Mycobacterium tuberculosis. The rerank score, which is a

refined scoring function, was used to evaluate the binding affinity.

Derivative Target Protein Rerank Score (kcal/mol)

Derivative 1c M. tuberculosis InhA -86.4047

This study suggested that the lower rerank score of derivative 1c might correspond to a lower

experimental Minimum Inhibitory Concentration (MIC) value.[4]

Experimental Protocols
The methodologies outlined below were employed in the cited docking studies to predict the

binding modes and affinities of Pyrazine-2-carbohydrazide derivatives.
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Docking Protocol for HIV-1 Reverse Transcriptase
A comparative molecular docking study was performed on twenty-three derivatives of N-(4-oxo-

2 substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide.

Software: V. Life MDS software.[1][2][3]

Target Receptors: Four different crystal structures of HIV-1 RT enzyme with PDB codes

1ZD1, 1RT2, 1FKP, and 1FK9.[1][2][3]

Docking Method: Genetic algorithm.[1][2][3]

Interaction Analysis: The binding patterns were analyzed to identify hydrogen bonds,

hydrophobic interactions, and pi-pi interactions that play a significant role in the binding of

the molecules to the enzyme.[1][2]

Docking Protocol for Mycobacterium tuberculosis InhA
The molecular docking of Pyrazine-2-carboxylic acid derivatives was performed to investigate

their interaction with the InhA protein.

Target Protein:Mycobacterium tuberculosis InhA protein.

Binding Interaction Analysis: The study aimed to determine the possible binding interactions

between the synthesized derivatives and the InhA protein.[4] The analysis revealed that the

interactions included hydrogen bonding and π-π stacking.[4]

Visualizing the Pathways and Processes
To better illustrate the context and methodology of these docking studies, the following

diagrams have been generated using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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